N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide
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Overview
Description
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This often involves various organic chemistry techniques and the use of catalysts .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve predicting possible reactions based on the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition
A novel series of compounds, including those with a benzothiazole group, demonstrated significant inhibitory activity against dipeptidyl peptidase IV (DPP-IV). Such inhibitors are pivotal in managing type 2 diabetes, as they extend the incretin effect by inhibiting the enzyme responsible for their degradation. Specifically, one compound showcased potent DPP-IV inhibitory activity, suggesting potential applications in diabetes treatment (Nitta et al., 2008).
Luminescent Properties and White Light Emission
Benzothiazole derivatives have been explored for their luminescent properties. Three specific derivatives displayed distinct emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process, resulting in bright blue-violet, green, and orange emissions. These properties are crucial for developing white-light-emitting devices, as they enable the creation of saturated white light by combining these emissions (Lu et al., 2017).
Anticonvulsant Properties
Compounds integrating the benzothiazole group have been synthesized and evaluated for their potential as anticonvulsant agents. These hybrid molecules, designed by combining fragments of known antiepileptic drugs, exhibited broad spectra of activity in preclinical seizure models. They presented not only anticonvulsant effects but also offered better safety profiles compared to some standard antiepileptic drugs (Kamiński et al., 2015).
Antimicrobial and Anti-inflammatory Activities
Several benzothiazole derivatives, including those with butanamide structures, have been tested for antimicrobial and anti-inflammatory activities. Specific compounds demonstrated notable sedative actions, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. This suggests their potential application in the treatment of various conditions involving inflammation or microbial infections (Zablotskaya et al., 2013).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The results indicated that these inhibitors could adsorb onto metal surfaces, providing significant protection against corrosion. This opens potential applications in industrial settings, where corrosion resistance is crucial (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-5-13(19)17-15-16-11-8-7-10(9-12(11)23-15)24(21,22)18-14(20)6-4-2/h7-9H,3-6H2,1-2H3,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXIXXHCUACPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC(=O)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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